molecular formula C21H34N2O10S2 B560222 (2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate CAS No. 1217474-40-2

(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate

Cat. No. B560222
M. Wt: 538.627
InChI Key: WMRMIRRDPBKNMY-ZEECNFPPSA-N
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Description

Potent, selective antagonist at the rat 5-HT1B receptor (Ki = 47 nM). Increases synthesis and metabolism of 5-HT in the brain following systemic administration and improves passive avoidance retention performance in vivo. Increases subthalamic nucleus-triggered complex EPSCs and burst firing in SNr GABA neurons

Scientific Research Applications

  • Antiplatelet Applications: A study focused on synthesizing and evaluating a series of antiplatelet 2-morpholinylchromones, discovering potent inhibitors of ADP-induced platelet aggregation, with some being active in preventing platelet-dependent thrombus formation without hemodynamic effects (Morris et al., 1993).

  • Neurokinin-1 Receptor Antagonism: Research into orally active, water-soluble neurokinin-1 receptor antagonists identified a compound effective in pre-clinical tests for emesis and depression, highlighting its potential for intravenous and oral clinical administration (Harrison et al., 2001).

  • Synthesis of Norepinephrine Reuptake Inhibitors: A chiral synthesis study produced compounds potentially useful as norepinephrine reuptake inhibitors, demonstrating their application in clinical evaluations (Prabhakaran et al., 2004).

  • Anti-Tumor Properties: Investigation into new anti-tumor agents revealed benzopyranylamine compounds, particularly effective against human breast, CNS, and colon cancer cell lines, with some selected for in vivo Xenograft testing (Jurd, 1996).

  • Use in Synthetic Chemistry: A study on dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate as a designer substrate demonstrated its versatility in producing important heterocyclic scaffolds, indicating its broad utility in synthetic chemistry (Pandey et al., 2012).

properties

IUPAC Name

methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4.2CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;2*1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;2*1H3,(H,2,3,4)/t17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRMIRRDPBKNMY-ZEECNFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662762
Record name Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate

CAS RN

205242-62-2
Record name Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
AR Best, WG Regehr - Journal of Neuroscience, 2008 - Soc Neuroscience
5-HT 2 -type serotonin receptors (5-HT 2 Rs) are widely expressed throughout the brain and mediate many of the modulatory effects of serotonin. It has been thought that postsynaptic 5-…
Number of citations: 139 www.jneurosci.org
CC Huang, CM Yeh, MY Wu… - Journal of …, 2013 - Wiley Online Library
The nucleus accumbens (NAc) is a crucial forebrain nucleus implicated in reward‐based decision‐making. While NAc neurons are richly innervated by serotonergic fibers, information …
Number of citations: 13 onlinelibrary.wiley.com
BL Winters, HJ Jeong… - British journal of …, 2020 - Wiley Online Library
Background and Purpose While triptans are used to treat migraine, there is evidence that they also reduce inflammation‐induced pain at the spinal level. The cellular mechanisms …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
T Nishijo, T Momiyama - European Journal of Neuroscience, 2016 - Wiley Online Library
Modulatory roles of serotonin (5‐ HT ) in GABA ergic transmission onto basal forebrain cholinergic neurons were investigated, using whole‐cell patch‐clamp technique in the rat brain …
Number of citations: 17 onlinelibrary.wiley.com
L Anselmi, JS Kim, MP Kaufman, S Zhou… - Molecular …, 2022 - ASPET
Serotonin (5-HT) is a multifaceted neurotransmitter that has been described to play a role as a peripheral inflammatory mediator when released in ischemic or injured muscle. Dorsal …
Number of citations: 5 molpharm.aspetjournals.org
T Nishijo, T Momiyama - ir.jikei.ac.jp
Modulatory roles of serotonin (5-HT) in GABAergic transmission onto basal forebrain cholinergic neurons were investigated, using whole-cell patch-clamp technique in the rat brain …
Number of citations: 0 ir.jikei.ac.jp
西條琢真 - European Journal of Neuroscience, 2018 - ir.jikei.ac.jp
Modulatory roles of serotonin (5-HT) in GABAergic transmission onto basal forebrain cholinergic neurons were investigated, using whole-cell patch-clamp technique in the rat brain …
Number of citations: 2 ir.jikei.ac.jp
T Nishijo, E Suzuki, T Momiyama - The Journal of Physiology, 2022 - Wiley Online Library
Cholinergic neurones in the basal forebrain (BF) project into various brain regions and receive excitatory inputs from the cortex and brain stem. These cholinergic neurones receive …
Number of citations: 4 physoc.onlinelibrary.wiley.com
L Rajagopal, S Kwon, M Huang, E Michael… - Behavioural brain …, 2017 - Elsevier
Various types of atypical antipsychotic drugs (AAPDs) modestly improve the cognitive impairment associated with schizophrenia (CIAS). RP5063 is an AAPD with a diverse and unique …
Number of citations: 25 www.sciencedirect.com
MA Papesh - 2014 - search.proquest.com
Serotonin is a neuromodulator which regulates many neurological functions including mood, sleep cycles, and appetite, to name a few. Though its role within the auditory system is less …
Number of citations: 0 search.proquest.com

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